2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4S/c1-25-16-10-14(11-17(26-2)18(16)27-3)19(24)23-9-8-22-20(23)28-12-13-4-6-15(21)7-5-13/h4-7,10-11H,8-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOASSINRKBGTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the 3,4,5-trimethoxybenzoyl Group: This step involves the acylation of the imidazole ring using 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the 4-chlorophenylmethylsulfanyl Group: This step is achieved through a nucleophilic substitution reaction where the imidazole derivative reacts with 4-chlorobenzyl mercaptan in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the 3,4,5-trimethoxybenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Pyridine, triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to its unique structural features.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
DNA Interaction: It may intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Imidazole Derivatives
*Calculated molecular weight based on formula C₂₃H₂₃ClN₂O₄S.
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3,4,5-trimethoxybenzoyl group (electron-donating) contrasts with the 4-nitrophenyl substituent in [8], which is electron-withdrawing. This difference significantly impacts binding to tubulin, as electron-donating groups enhance interactions with hydrophobic pockets in microtubules .
Biological Activity Trends :
- BZML , a simpler analog lacking the sulfanyl group, exhibits potent microtubule disruption (IC₅₀ = 14.6 nM) . The target compound’s additional sulfanyl moiety may alter binding kinetics or metabolic stability.
- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivatives show moderate anticancer activity, suggesting fluorophenyl groups may enhance DNA intercalation but lack the microtubule-targeting efficacy of trimethoxybenzoyl-containing compounds .
Research Findings and Implications
Microtubule Inhibition Mechanism
The 3,4,5-trimethoxybenzoyl group is critical for binding to the colchicine site of tubulin, as demonstrated by BZML’s ability to induce G2/M phase arrest and apoptosis via ROS generation . The target compound’s dihydroimidazole core may confer rigidity, enhancing binding affinity compared to non-hydrogenated analogs.
Metabolic Stability
In contrast, 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole exhibits greater metabolic stability due to its fully aromatic structure .
Biological Activity
The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its antibacterial effects, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 372.88 g/mol
The compound features a 4-chlorophenyl group attached to a methylthio moiety and a trimethoxybenzoyl group, contributing to its unique chemical behavior and potential pharmacological applications.
Antibacterial Activity
Research indicates that the compound exhibits significant antibacterial activity against various bacterial strains. A study published in Der Pharma Chemica evaluated its effectiveness against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1 below.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Bacillus subtilis | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Table 1: Antibacterial activity of the compound against various bacterial strains .
The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. These actions result in the inhibition of bacterial growth and replication.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the reaction of 4-chlorobenzyl chloride with a thiol reagent followed by condensation with 3,4,5-trimethoxybenzoyl chloride . The detailed synthetic pathway is illustrated in Scheme 1.
Scheme 1: Synthesis Pathway
- Formation of Methylthio Group :
- React 4-chlorobenzyl chloride with a thiol reagent in the presence of a base.
- Condensation Reaction :
- Combine the intermediate with 3,4,5-trimethoxybenzoyl chloride under basic conditions.
- Cyclization :
- Subject the product to cyclization conditions to form the imidazole ring.
Case Study 1: Efficacy Against Resistant Strains
A recent study investigated the efficacy of this compound against antibiotic-resistant strains of Staphylococcus aureus. The findings indicated that it retains significant activity even against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for therapeutic use in resistant infections .
Case Study 2: In Vivo Studies
In vivo studies conducted on mice demonstrated that administration of the compound resulted in a significant reduction in bacterial load in infected tissues. This study highlights its potential as an effective treatment option for bacterial infections .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield and purity of this compound?
Methodological Answer:
The synthesis of imidazole derivatives typically involves multi-step reactions, such as cyclocondensation of thiourea intermediates with α-halo ketones or aldehydes. Key considerations include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilic substitution at the sulfanyl group .
- Temperature Control: Maintaining 60–80°C during imidazole ring formation minimizes side reactions .
- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the product .
- Design of Experiments (DoE): Statistical optimization (e.g., factorial design) can systematically vary reaction time, temperature, and stoichiometry to maximize yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
